1-Chloro-3-ethynyl-5-isopropoxybenzene
Description
1-Chloro-3-ethynyl-5-isopropoxybenzene is a substituted benzene derivative featuring three distinct functional groups: a chloro (-Cl) substituent at position 1, an ethynyl (-C≡CH) group at position 3, and an isopropoxy (-OCH(CH₃)₂) group at position 3. The ethynyl group’s linear geometry and sp-hybridization contribute to steric constraints and conjugation possibilities, while the bulky isopropoxy group may hinder rotational freedom and impact intermolecular interactions.
Properties
IUPAC Name |
1-chloro-3-ethynyl-5-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c1-4-9-5-10(12)7-11(6-9)13-8(2)3/h1,5-8H,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNSESHBNACUEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)C#C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-3-ethynyl-5-isopropoxybenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of a benzene derivative. The synthesis typically starts with a benzene ring substituted with an isopropoxy group. The ethynyl group can be introduced through a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst . The chlorine atom can be introduced through a halogenation reaction using reagents such as chlorine gas or N-chlorosuccinimide .
Industrial Production Methods
Industrial production of 1-Chloro-3-ethynyl-5-isopropoxybenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-ethynyl-5-isopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction Reactions: The ethynyl group can be reduced to an alkene or alkane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and bases (e.g., sodium hydroxide, potassium carbonate).
Oxidation: Oxidizing agents (e.g., potassium permanganate, osmium tetroxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., hydrogen gas, lithium aluminum hydride), catalysts (e.g., palladium on carbon), solvents (e.g., ethanol, tetrahydrofuran).
Major Products
Substitution: Products with the chlorine atom replaced by other functional groups (e.g., amines, thiols).
Oxidation: Carbonyl compounds (e.g., aldehydes, ketones).
Reduction: Alkenes or alkanes.
Scientific Research Applications
1-Chloro-3-ethynyl-5-isopropoxybenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Medicinal Chemistry: It may be explored for its potential biological activities and as a precursor for the synthesis of pharmaceutical compounds.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-Chloro-3-ethynyl-5-isopropoxybenzene depends on its specific application. In organic synthesis, the compound acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors . The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages with azides .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and electronic properties of 1-chloro-3-ethynyl-5-isopropoxybenzene can be contextualized by comparing it to analogous benzene derivatives documented in recent literature. Below is a systematic analysis:
Substituent Effects on Electronic Properties
1-Chloro-3-(difluoromethoxy)benzene (CAS 1214350-86-3) :
- The difluoromethoxy (-OCF₂H) group is strongly electron-withdrawing due to fluorine’s electronegativity, contrasting with the electron-donating isopropoxy group in the target compound. This difference would result in reduced electron density at the benzene ring in 1-chloro-3-(difluoromethoxy)benzene, making it less reactive toward electrophilic substitution compared to the target compound.
- The absence of an ethynyl group eliminates conjugation pathways available in 1-chloro-3-ethynyl-5-isopropoxybenzene.
- The ethanone (-COCH₃) group introduces polarity and hydrogen-bonding capacity, which the target compound lacks. This could enhance solubility in polar solvents compared to the hydrophobic isopropoxy group.
Steric and Geometric Comparisons
- 1-Chloro-3-ethenyl-5-fluorobenzene (CAS 1602840-78-7) : The ethenyl (-CH=CH₂) group (sp²-hybridized) is less electronegative and more planar than the sp-hybridized ethynyl group. This difference reduces steric hindrance in the ethenyl analog but limits conjugation efficiency.
- 1-Chloro-5-(chloromethyl)-3-methoxy-2-propoxybenzene (C₁₁H₁₄Cl₂O₂) : The chloromethyl (-CH₂Cl) group introduces a reactive site for nucleophilic substitution, absent in the target compound.
Physicochemical Properties
Key Differentiators and Implications
1-Chloro-3-ethynyl-5-isopropoxybenzene’s hybrid electronic profile and steric constraints position it uniquely among chloro-substituted aromatics. Its ethynyl group offers modularity for functionalization, while the isopropoxy group may enhance thermal stability in material applications. However, its solubility limitations compared to ketone-containing analogs could restrict its utility in solution-phase reactions. Further experimental studies are warranted to validate these hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
